((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
Overview
Description
(®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-1-phenylethylamine and ®-3-pyrrolidinemethanol.
Formation of Intermediate: The ®-1-phenylethylamine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with ®-3-pyrrolidinemethanol under appropriate conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature: Controlled temperatures to ensure high yield and purity.
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the reaction.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: A stereoisomer with different chiral centers.
1-phenylethylpyrrolidine: Lacks the hydroxymethyl group.
Uniqueness:
Chirality: The specific ®-configuration at both chiral centers imparts unique properties.
Functional Groups: The presence of both a phenylethyl and a hydroxymethyl group allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548987 | |
Record name | {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99735-47-4 | |
Record name | {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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